molecular formula C12H13IN2O B2712096 1-(4-acetylphenyl)-3-methyl-1H-imidazol-3-ium iodide CAS No. 201290-43-9

1-(4-acetylphenyl)-3-methyl-1H-imidazol-3-ium iodide

Cat. No.: B2712096
CAS No.: 201290-43-9
M. Wt: 328.153
InChI Key: CHYPYVGDMNENSS-UHFFFAOYSA-M
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Description

1-(4-acetylphenyl)-3-methyl-1H-imidazol-3-ium iodide is a compound belonging to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of the acetylphenyl group and the imidazolium core imparts unique chemical properties to this compound, making it a subject of interest in scientific research.

Mechanism of Action

Target of Action

The primary targets of 1-(4-acetylphenyl)-3-methyl-1H-imidazol-3-ium iodide are the carbonic anhydrase (hCAs) and acetylcholinesterase (AChE) enzymes . These enzymes play crucial roles in various biochemical processes. Carbonic anhydrases are involved in maintaining acid-base balance in the body, while acetylcholinesterase is responsible for the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft.

Mode of Action

This compound interacts with its targets, hCAs and AChE, by inhibiting their activities . The compound binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions. This results in an accumulation of substrates and a decrease in the products of these enzymes.

Biochemical Pathways

The inhibition of hCAs and AChE by this compound affects several biochemical pathways. The inhibition of hCAs can disrupt the balance of carbon dioxide and bicarbonate in the body, affecting processes such as respiration and the transport of carbon dioxide from tissues to the lungs. On the other hand, the inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, affecting nerve impulse transmission .

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to the inhibition of hCAs and AChE. This can lead to changes in acid-base balance and nerve impulse transmission, potentially affecting various physiological processes. The compound’s effects can be more potent than those of standard inhibitors of these enzymes, such as tacrine (TAC) against AChE and Acetazolamide (AZA) against CA .

Preparation Methods

The synthesis of 1-(4-acetylphenyl)-3-methyl-1H-imidazol-3-ium iodide typically involves the reaction of 4-(1H-imidazol-1-yl)acetophenone with methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired imidazolium salt. The process can be summarized as follows:

Chemical Reactions Analysis

1-(4-acetylphenyl)-3-methyl-1H-imidazol-3-ium iodide undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-acetylphenyl)-3-methyl-1H-imidazol-3-ium iodide has several scientific research applications:

Comparison with Similar Compounds

1-(4-acetylphenyl)-3-methyl-1H-imidazol-3-ium iodide can be compared with other imidazolium salts, such as:

Properties

IUPAC Name

1-[4-(3-methylimidazol-3-ium-1-yl)phenyl]ethanone;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N2O.HI/c1-10(15)11-3-5-12(6-4-11)14-8-7-13(2)9-14;/h3-9H,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYPYVGDMNENSS-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C=C[N+](=C2)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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